molecular formula C16H14Cl2N2O3 B13040432 2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13040432
M. Wt: 353.2 g/mol
InChI Key: FUOIARSJLBGTCJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the use of 2,4-dichloropyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution, cyclization, and functional group modifications to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-b]pyridines.

Scientific Research Applications

2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

2,4-dichloro-6-[(2,4-dimethoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-10-4-3-9(13(5-10)23-2)7-20-8-12-15(16(20)21)11(17)6-14(18)19-12/h3-6H,7-8H2,1-2H3

InChI Key

FUOIARSJLBGTCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC3=C(C2=O)C(=CC(=N3)Cl)Cl)OC

Origin of Product

United States

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